INH6

Description

Properties

IUPAC Name |

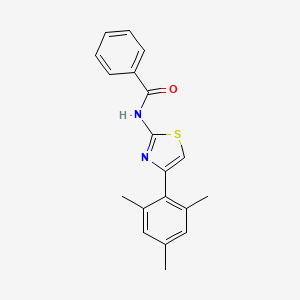

N-[4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-yl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2OS/c1-12-9-13(2)17(14(3)10-12)16-11-23-19(20-16)21-18(22)15-7-5-4-6-8-15/h4-11H,1-3H3,(H,20,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCZLNJTXHZPHLM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)C2=CSC(=N2)NC(=O)C3=CC=CC=C3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Core Mechanism of Isoniazid Action in Mycobacterium tuberculosis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoniazid (INH), a cornerstone of tuberculosis treatment for decades, remains a critical first-line agent against Mycobacterium tuberculosis (Mtb). Despite its simple chemical structure, INH is a prodrug with a complex mechanism of action that intricately targets the unique cell wall of Mtb. This technical guide provides a detailed exploration of the molecular processes underpinning INH's efficacy, from its activation to the inhibition of its primary target and the resulting impact on the bacillus. This document is intended to serve as a comprehensive resource, offering quantitative data, detailed experimental protocols, and visual representations of the key pathways involved.

The Activation of a Prodrug: The Critical Role of KatG

Isoniazid is administered in an inactive form and requires bioactivation within the mycobacterial cell to exert its therapeutic effect.[1] This activation is primarily catalyzed by the multifunctional catalase-peroxidase enzyme, KatG, encoded by the katG gene in M. tuberculosis.[2]

The activation process is initiated by the oxidation of INH by KatG, a reaction that is dependent on the presence of an oxidizing agent such as hydrogen peroxide (H₂O₂).[3] This enzymatic reaction converts INH into a variety of reactive species, most notably an isonicotinoyl radical.[4] This radical species is highly unstable and readily reacts with the nicotinamide adenine dinucleotide (NAD⁺) cofactor within the mycobacterial cell.[4]

Diagram of INH Activation Pathway

References

- 1. Characterization of Mycolic Acids in Total Fatty Acid Methyl Ester Fractions from Mycobacterium Species by High Resolution MALDI-TOFMS - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. An improved method for measuring catalase activity in biological samples - PMC [pmc.ncbi.nlm.nih.gov]

- 4. New Insight into the Mechanism of Action of and Resistance to Isoniazid: Interaction of Mycobacterium tuberculosis enoyl-ACP Reductase with INH-NADP - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Development of Isoniazid: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoniazid, or isonicotinic acid hydrazide (INH), stands as a cornerstone in the chemotherapy of tuberculosis (TB). Its discovery in the mid-20th century transformed the prognosis for millions afflicted with this devastating disease. This technical guide provides an in-depth exploration of the discovery, historical development, and scientific underpinnings of isoniazid's action, tailored for professionals in the fields of microbiology, pharmacology, and drug development.

Discovery and Historical Development

The journey of isoniazid from a laboratory curiosity to a frontline anti-tuberculosis drug is a compelling narrative of serendipity, systematic investigation, and clinical collaboration.

Initial Synthesis and Forgotten Potential: Isonicotinic acid hydrazide was first synthesized in 1912 by Hans Meyer and Josef Mally at the German University in Prague as part of their doctoral research.[1] However, its potent antimycobacterial properties remained undiscovered for nearly four decades.

The Dawn of Anti-TB Chemotherapy: The landscape of tuberculosis treatment began to change dramatically in the 1940s. The discovery of streptomycin in 1943 and para-aminosalicylic acid (PAS) in 1944 marked the beginning of the antibiotic era for TB.[2] These early successes spurred further research into novel chemical entities with activity against Mycobacterium tuberculosis.

Rediscovery and Simultaneous Breakthroughs: The anti-tuberculous activity of isoniazid was independently and almost simultaneously discovered in the early 1950s by research teams at three pharmaceutical companies: Hoffmann-La Roche, Squibb, and Bayer.[1] This flurry of activity was partly inspired by the observation that nicotinamide, a structurally related compound, exhibited weak anti-TB activity.[3] The research was also a continuation of work on thiosemicarbazones, a class of compounds investigated by Gerhard Domagk, the discoverer of sulfonamides.[1]

Pivotal Clinical Trials: The true potential of isoniazid was unveiled in early clinical trials. Notably, the trials conducted in 1951-1952 by Drs. Edward Robitzek and Irving Selikoff at Sea View Hospital in Staten Island, New York, demonstrated remarkable clinical improvements in patients with advanced, seemingly hopeless cases of tuberculosis.[4] Concurrently, the British Medical Research Council (MRC) initiated a large-scale, controlled clinical trial that systematically evaluated the efficacy and safety of isoniazid, both alone and in combination with streptomycin.[3][5] These trials firmly established isoniazid's potent bactericidal activity and its role in combination therapy to prevent the emergence of drug resistance.[6]

The introduction of isoniazid, followed by rifampicin in the 1960s, revolutionized TB treatment, leading to the development of highly effective short-course chemotherapy regimens that remain the standard of care today.[2]

Mechanism of Action

Isoniazid is a prodrug, meaning it requires activation within the mycobacterial cell to exert its therapeutic effect.[7] The elucidation of its mechanism of action has been a significant area of research, revealing a unique pathway that is highly specific to mycobacteria.

Activation by KatG: The activation of isoniazid is catalyzed by the mycobacterial catalase-peroxidase enzyme, KatG.[5][7] Mutations in the katG gene are a primary mechanism of isoniazid resistance.[7] KatG converts isoniazid into a reactive isonicotinoyl radical.[8]

Inhibition of Mycolic Acid Synthesis: The activated form of isoniazid covalently binds to nicotinamide adenine dinucleotide (NAD+) to form an isonicotinoyl-NAD adduct.[3] This adduct then targets and inhibits the enoyl-acyl carrier protein reductase, known as InhA.[5][7] InhA is a crucial enzyme in the fatty acid synthase II (FAS-II) system, which is responsible for the synthesis of mycolic acids.[5] Mycolic acids are long, branched-chain fatty acids that are unique and essential components of the mycobacterial cell wall, providing a robust and impermeable barrier.

By inhibiting InhA, isoniazid effectively blocks mycolic acid synthesis, leading to a loss of cell wall integrity and ultimately, bacterial cell death.[5] This targeted action explains the potent bactericidal effect of isoniazid against actively dividing mycobacteria.[7]

Signaling Pathway of Isoniazid Action

References

- 1. academic.oup.com [academic.oup.com]

- 2. A trial of mass isoniazid preventive therapy for tuberculosis control - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Treatment of Pulmonary Tuberculosis with Isoniazid | The BMJ [bmj.com]

- 4. Two Decades of TB Drug Discovery Efforts—What Have We Learned? [mdpi.com]

- 5. laskerfoundation.org [laskerfoundation.org]

- 6. Animal Models of Tuberculosis: Guinea Pigs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Treatment of pulmonary tuberculosis with hydrazide derivatives of isonicotinic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Antimycobacterial susceptibility testing methods for natural products research - PMC [pmc.ncbi.nlm.nih.gov]

The Activation of Isoniazid by KatG Peroxidase: A Deep Dive into the Mechanism of an Anti-Tuberculosis Pro-drug

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the activation of the frontline anti-tuberculosis drug, isoniazid (INH), by the mycobacterial catalase-peroxidase enzyme, KatG. We will delve into the core biochemical mechanisms, present key quantitative data, detail relevant experimental protocols, and visualize the intricate molecular pathways involved in this critical process for anti-tubercular therapy.

Introduction: The Enigmatic Activation of a Wonder Drug

Isoniazid, a cornerstone in the treatment of tuberculosis for decades, is a pro-drug that requires activation within Mycobacterium tuberculosis to exert its bactericidal effects.[1] The enzyme responsible for this transformation is the bifunctional catalase-peroxidase, KatG.[2] This activation process is paramount, as mutations in the katG gene that impair this function are a primary cause of INH resistance.[2][3] The ultimate product of this activation cascade is an isonicotinoyl-NAD (IN-NAD) adduct, a potent inhibitor of the enoyl-acyl carrier protein reductase (InhA), which is essential for the biosynthesis of mycolic acids, a critical component of the mycobacterial cell wall.[2][4] The inhibition of mycolic acid synthesis leads to the demise of the bacterium.[5]

The Biochemical Pathway of INH Activation

The activation of INH by KatG is a multi-step process involving the enzyme's peroxidase activity. While the precise sequence of events is still a subject of investigation, a generally accepted model has emerged.

The resting state of KatG contains a ferric (Fe³⁺) heme cofactor.[6] The activation cascade is initiated by the reaction of KatG with an oxidizing agent, typically hydrogen peroxide (H₂O₂), to form a highly reactive oxyferryl heme intermediate known as Compound I.[6] Compound I then oxidizes INH, generating a spectrum of reactive species, including the critical isonicotinoyl radical.[7][8] This radical species is highly unstable and readily reacts with the nicotinamide adenine dinucleotide (NAD⁺) cofactor to form the IN-NAD adduct.[9][10]

Recent studies have also highlighted the role of other reactive oxygen species, such as superoxide, in the activation process.[9][11] Superoxide can contribute to the formation of an oxyferrous form of KatG, which is also capable of activating INH.[11] Furthermore, nitric oxide (NO) has been identified as another bactericidal species generated during the KatG-mediated activation of INH.[12][13]

Visualizing the Activation Pathway

The following diagram illustrates the proposed signaling pathway for the activation of isoniazid by KatG.

Quantitative Insights into INH Activation

The efficiency of INH activation by KatG can be quantified through various biochemical parameters. These values are crucial for understanding the mechanism of action and for evaluating the impact of resistance-conferring mutations.

Kinetic Parameters of KatG

The following table summarizes the key kinetic parameters for the catalase and peroxidase activities of wild-type M. tuberculosis KatG and a common INH-resistant mutant, S315T.

| Enzyme | Activity | Substrate | Km (mM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |

| Wild-type KatG | Catalase | H₂O₂ | 4.6 | 25,000 | 5.4 x 10⁶ | [14] |

| Wild-type KatG | Peroxidase | o-dianisidine | 0.28 | 1,100 | 3.9 x 10⁶ | [14] |

| KatG S315T | Catalase | H₂O₂ | 13 | 11,000 | 8.5 x 10⁵ | [14] |

| KatG S315T | Peroxidase | o-dianisidine | 0.45 | 500 | 1.1 x 10⁶ | [14] |

INH Binding and Adduct Formation

The binding affinity of INH to KatG and the rate of IN-NAD adduct formation are critical determinants of the drug's efficacy.

| Parameter | Value | Conditions | Reference |

| INH Binding Affinity (Kd) | |||

| Wild-type KatG (M. bovis) | 1 µM | Isothermal Titration Calorimetry | [15] |

| Rate of IN-NAD Adduct Formation | |||

| Wild-type KatG | ~20-fold higher than S315T mutant | H₂O₂ supplied with NAD⁺ and INH | [16] |

| Wild-type KatG | >7-fold increase over non-enzymatic rate | In the presence of INH, NAD⁺, Mn²⁺, and O₂ | [9][17] |

Experimental Protocols for Studying INH Activation

The following section outlines detailed methodologies for key experiments used to investigate the activation of INH by KatG.

Purification of Recombinant KatG

A common method for obtaining pure KatG for in vitro studies involves its overexpression in Escherichia coli and subsequent purification using affinity chromatography.[2][18]

Protocol:

-

Expression: The katG gene is cloned into an expression vector (e.g., pCold II) and transformed into an E. coli expression strain (e.g., BL21(DE3)).[2] Cells are grown in a suitable medium (e.g., LB broth with ampicillin) at 37°C to an OD₆₀₀ of 0.4-0.5.[2] Protein expression is induced with IPTG (e.g., 0.1 mM) at a lower temperature (e.g., 15°C) for an extended period (e.g., 24 hours).[2]

-

Cell Lysis: Harvested cells are resuspended in a lysis buffer (e.g., 50 mM Tris-Cl, pH 7.4, 200 mM NaCl) and lysed by sonication or other mechanical means.[2]

-

Affinity Chromatography: The cell lysate is clarified by centrifugation, and the supernatant is loaded onto a Ni-NTA affinity column pre-equilibrated with a binding buffer (e.g., 50 mM NaH₂PO₄, pH 7.4, 25 mM NaCl, 10 mM imidazole).[2][19]

-

Elution: The column is washed with the binding buffer, and the His-tagged KatG protein is eluted using a gradient of imidazole (e.g., 50-200 mM) in the elution buffer (e.g., 50 mM NaH₂PO₄, pH 7.4, 25-50 mM NaCl).[2]

-

Purity Assessment: The purity of the eluted fractions is assessed by SDS-PAGE. The concentration and heme content are determined spectrophotometrically by measuring the absorbance at 280 nm and 408 nm.[2]

Catalase and Peroxidase Activity Assays

The bifunctional nature of KatG can be assessed by measuring its catalase and peroxidase activities.

Catalase Activity Assay: [20]

-

Prepare a reaction mixture containing a known concentration of H₂O₂ in a suitable buffer (e.g., 50 mM phosphate buffer, pH 7.0).

-

Initiate the reaction by adding a known amount of purified KatG.

-

Monitor the decrease in absorbance at 240 nm (ε₂₄₀ = 43.6 M⁻¹cm⁻¹) over time, which corresponds to the decomposition of H₂O₂.

-

Calculate the specific activity as µmol of H₂O₂ decomposed per minute per mg of enzyme.

Peroxidase Activity Assay: [20]

-

Prepare a reaction mixture containing a peroxidase substrate (e.g., 0.1 mM o-dianisidine) and an oxidizing agent (e.g., 23 mM t-butyl hydroperoxide) in a suitable buffer (e.g., 50 mM phosphate buffer).

-

Initiate the reaction by adding a known amount of purified KatG.

-

Monitor the increase in absorbance at 460 nm (ε₄₆₀ = 11,300 M⁻¹cm⁻¹) over time, which corresponds to the oxidation of o-dianisidine.

-

Calculate the specific activity as µmol of o-dianisidine oxidized per minute per mg of enzyme.

Detection and Quantification of the IN-NAD Adduct

The formation of the IN-NAD adduct is a direct measure of INH activation.

Protocol: [20]

-

Incubate purified KatG (e.g., 0.5 µM) with INH (e.g., 1 mM) and NADH (e.g., 1 mM) in a suitable buffer (e.g., 50 mM phosphate buffer) at room temperature. The reaction can be performed with or without the addition of MnCl₂ (e.g., 5 µM).

-

After a set incubation period (e.g., 3 hours), separate the KatG enzyme from the reaction mixture using a molecular weight cutoff filter (e.g., YM-10).

-

The formation of the InhA-inhibitor complex can be used to quantify the IN-NAD adduct. The IN-NAD adduct is incubated with purified InhA.

-

The formation of the inactive InhA-IN-NAD complex is monitored spectrophotometrically by observing the characteristic absorbance spectrum with a peak at 278 nm and a shoulder around 326 nm.

Experimental Workflow Visualization

The following diagram outlines a typical experimental workflow for studying the activation of INH by KatG.

Conclusion and Future Directions

The activation of isoniazid by KatG is a fascinating and clinically vital biochemical process. A thorough understanding of this mechanism is essential for combating the rise of INH-resistant tuberculosis. This guide has provided a detailed overview of the activation pathway, supported by quantitative data and experimental protocols. Future research in this area will likely focus on elucidating the precise structure of the KatG-INH complex, further characterizing the roles of different reactive intermediates, and exploring novel strategies to overcome KatG-mediated INH resistance. By continuing to unravel the complexities of this interaction, the scientific community can pave the way for the development of more effective anti-tuberculosis therapies.

References

- 1. journals.asm.org [journals.asm.org]

- 2. Molecular Analysis of katG Encoding Catalase-Peroxidase from Clinical Isolate of Isoniazid-Resistant Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mutation of katG in a clinical isolate of Mycobacterium tuberculosis: effects on catalase-peroxidase for isoniazid activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Isoniazid-resistance conferring mutations in Mycobacterium tuberculosis KatG: catalase, peroxidase, and INH-NADH adduct formation activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Isonicotinic Acid Hydrazide Conversion to Isonicotinyl-NAD by Catalase-peroxidases - PMC [pmc.ncbi.nlm.nih.gov]

- 10. New Insight into the Mechanism of Action of and Resistance to Isoniazid: Interaction of Mycobacterium tuberculosis enoyl-ACP Reductase with INH-NADP - PMC [pmc.ncbi.nlm.nih.gov]

- 11. journals.asm.org [journals.asm.org]

- 12. Nitric oxide generated from isoniazid activation by KatG: source of nitric oxide and activity against Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Nitric Oxide Generated from Isoniazid Activation by KatG: Source of Nitric Oxide and Activity against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Isoniazid Activation Defects in Recombinant Mycobacterium tuberculosis Catalase-Peroxidase (KatG) Mutants Evident in InhA Inhibitor Production - PMC [pmc.ncbi.nlm.nih.gov]

- 15. journals.asm.org [journals.asm.org]

- 16. Hydrogen peroxide-mediated isoniazid activation catalyzed by Mycobacterium tuberculosis catalase-peroxidase (KatG) and its S315T mutant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Isonicotinic acid hydrazide conversion to Isonicotinyl-NAD by catalase-peroxidases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Overexpression, purification, and characterization of the catalase-peroxidase KatG from Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Structure - Activity Relationship of Mutant KatG from INH resistant Mycobacterium tuberculosis - Journal of Pure and Applied Microbiology [microbiologyjournal.org]

- 20. journals.asm.org [journals.asm.org]

Molecular Targets of Activated Isoniazid: An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction

Isoniazid (INH), a cornerstone of tuberculosis treatment for decades, is a prodrug that requires activation within Mycobacterium tuberculosis to exert its bactericidal effects.[1] This activation is primarily mediated by the bacterial catalase-peroxidase enzyme, KatG.[1][2] Once activated, isoniazid is converted into a variety of reactive species, including an isonicotinic acyl radical.[2] This radical can then covalently attach to the NAD(H) cofactor, forming an isonicotinoyl-NAD (INH-NAD) adduct, which is the primary active form of the drug.[2][3][4] This guide provides a comprehensive overview of the molecular targets of activated isoniazid, with a focus on the well-established primary target and a critical evaluation of other proposed targets. It includes quantitative data on inhibitor-target interactions, detailed experimental protocols, and visualizations of key pathways and workflows.

Isoniazid Activation Pathway

The activation of isoniazid is a critical first step in its mechanism of action. The pathway involves the enzymatic activity of KatG and the subsequent formation of the active INH-NAD adduct.

Primary Molecular Target: InhA

The enoyl-acyl carrier protein (ACP) reductase, InhA, is the primary and most well-validated molecular target of activated isoniazid.[5][6][7] InhA is a key enzyme in the mycobacterial fatty acid synthase-II (FAS-II) system, which is responsible for the synthesis of mycolic acids, essential components of the mycobacterial cell wall.[5][8]

The INH-NAD adduct acts as a slow, tight-binding competitive inhibitor of InhA.[3][4] It binds to the NADH binding site of the enzyme, thereby blocking the binding of the natural substrate and inhibiting the synthesis of mycolic acids.[2][4] This disruption of the cell wall integrity ultimately leads to bacterial cell death.

Quantitative Data: InhA Inhibition

The following table summarizes the key quantitative parameters for the inhibition of InhA by the INH-NAD adduct.

| Parameter | Value | Enzyme Variant | Reference |

| Ki (overall) | 0.75 ± 0.08 nM | Wild-Type InhA | [3] |

| K-1 (initial binding) | 16 ± 11 nM | Wild-Type InhA | [3] |

| k2 (conversion to final complex) | 0.13 ± 0.01 min-1 | Wild-Type InhA | [2] |

| Ki | ~0.75 - 5 nM | I21V, I47T, S94A mutants | [9] |

| IC50 | 100 ± 50 nM | Wild-Type InhA | [10] |

Other Potential Molecular Targets

While InhA is the primary target, other mycobacterial proteins have been investigated as potential secondary targets of activated isoniazid. The evidence for these interactions is varied, and in some cases, controversial.

β-Ketoacyl-ACP Synthase (KasA)

KasA is another essential enzyme in the FAS-II pathway.[11] Some early studies proposed that KasA could be a primary target of isoniazid.[12] However, subsequent research has shown that activated isoniazid does not directly inhibit KasA activity.[11] Instead, the inhibition of InhA leads to an accumulation of a complex containing KasA, but isoniazid itself is not part of this complex.[11] Therefore, while KasA is affected by isoniazid treatment, it is not considered a direct molecular target of the activated drug.

Dihydrofolate Reductase (DHFR)

It has been proposed that an acyclic 4R isomer of an isonicotinoyl-NADP (INH-NADP) adduct can inhibit M. tuberculosis dihydrofolate reductase (DHFR), an essential enzyme for nucleic acid synthesis.[13][14] One study reported that this adduct is a subnanomolar inhibitor of DHFR.[13] However, other studies have contested this finding, demonstrating that overexpression of DHFR in M. smegmatis and M. tuberculosis does not confer resistance to isoniazid.[15][16][17] Further experiments also failed to detect the formation of an INH-NADP adduct bound to DHFR in a cellular context.[15][17] Thus, the relevance of DHFR as a significant target of isoniazid's antitubercular activity remains highly debated and is likely not a primary mechanism of action.

| Parameter | Value | Target | Reference |

| Ki app | ~1 nM | DHFR | [1] |

Experimental Protocols

This section provides an overview of the key experimental methodologies used to study the molecular targets of isoniazid.

Workflow for Target Identification and Validation

The general workflow for identifying and validating the molecular targets of a drug like isoniazid involves a combination of genetic, biochemical, and biophysical methods.

InhA Enzyme Inhibition Assay

Objective: To determine the inhibitory activity of a compound against InhA.

Principle: The enzymatic activity of InhA is measured spectrophotometrically by monitoring the oxidation of its cofactor, NADH, at 340 nm.

Materials:

-

Purified recombinant InhA enzyme

-

NADH

-

2-trans-dodecenoyl-coenzyme A (DD-CoA) or other suitable enoyl-ACP reductase substrate

-

Test inhibitor (e.g., synthesized INH-NAD adduct)

-

Assay buffer (e.g., 30 mM PIPES, pH 6.8)

-

Spectrophotometer

Procedure:

-

Prepare stock solutions of the test inhibitor in a suitable solvent (e.g., DMSO).

-

In a cuvette, prepare the reaction mixture containing the assay buffer, NADH, and DD-CoA at their final concentrations.

-

Add the test inhibitor at various concentrations to different cuvettes. Include a control with no inhibitor.

-

Initiate the reaction by adding a known concentration of the InhA enzyme.

-

Immediately monitor the decrease in absorbance at 340 nm over time.

-

Calculate the initial velocity of the reaction for each inhibitor concentration.

-

Determine the percentage of inhibition relative to the control and calculate the IC50 value. For determining the inhibition constant (Ki), vary the concentration of one substrate while keeping the other constant at different fixed inhibitor concentrations.[18]

Determination of Minimum Inhibitory Concentration (MIC)

Objective: To determine the lowest concentration of isoniazid that inhibits the visible growth of M. tuberculosis.

Principle: Mycobacterial growth is assessed in the presence of serial dilutions of the antimicrobial agent.

Methods:

-

Broth Microdilution: This method uses liquid medium (e.g., Middlebrook 7H9) in a multi-well plate format. Bacterial growth can be assessed visually or by using a growth indicator dye like resazurin.[6]

-

Agar Proportion Method: This is considered a gold standard and involves inoculating solid medium (e.g., Middlebrook 7H10 or 7H11) containing different concentrations of the drug. The MIC is the lowest concentration that inhibits >99% of the bacterial population compared to a drug-free control.[5][13]

-

Automated Liquid Culture Systems (e.g., BACTEC MGIT): These systems continuously monitor mycobacterial growth in liquid culture tubes containing the drug and provide a rapid determination of susceptibility.[6][15]

General Procedure (Agar Proportion):

-

Prepare serial dilutions of isoniazid.

-

Incorporate the dilutions into molten Middlebrook 7H10 or 7H11 agar and pour into plates.

-

Prepare a standardized inoculum of the M. tuberculosis strain to be tested.

-

Inoculate the drug-containing and drug-free control plates with the bacterial suspension.

-

Incubate the plates at 37°C for 3-4 weeks.

-

Observe for bacterial growth and determine the MIC.

X-ray Crystallography of the InhA-INH-NAD Complex

Objective: To determine the three-dimensional structure of the InhA enzyme in complex with the INH-NAD adduct.

Principle: A high-quality crystal of the protein-ligand complex is exposed to an X-ray beam, and the resulting diffraction pattern is used to calculate an electron density map from which the atomic structure can be determined.

Procedure Overview:

-

Protein Expression and Purification: Overexpress and purify the InhA protein to high homogeneity.[19]

-

Complex Formation: Incubate the purified InhA with the INH-NAD adduct to form the complex.

-

Crystallization: Screen a wide range of crystallization conditions (e.g., varying pH, precipitant concentration, temperature) to obtain well-diffracting crystals of the complex.

-

Data Collection: Mount a crystal and expose it to a high-intensity X-ray source (e.g., a synchrotron). Collect the diffraction data.

-

Structure Solution and Refinement: Process the diffraction data to determine the electron density map. Build an atomic model of the protein-ligand complex into the electron density map and refine the model to obtain the final structure.[19][20]

Mass Spectrometry for INH-NAD Adduct Identification

Objective: To confirm the formation and identify the structure of the INH-NAD adduct.

Principle: Mass spectrometry measures the mass-to-charge ratio of ions, allowing for the precise determination of molecular weights and fragmentation patterns of molecules.

Procedure Overview:

-

Sample Preparation: Prepare a sample containing the INH-NAD adduct, either from an in vitro reaction (e.g., isoniazid, NAD(H), and KatG) or extracted from isoniazid-treated M. tuberculosis cells.

-

Chromatographic Separation (Optional): Use liquid chromatography (LC) to separate the adduct from other components in the sample before it enters the mass spectrometer.

-

Mass Analysis: Introduce the sample into the mass spectrometer (e.g., via electrospray ionization - ESI).

-

MS1 Scan: Determine the accurate mass of the parent ion (the INH-NAD adduct).

-

Tandem Mass Spectrometry (MS/MS or MS2): Select the parent ion, fragment it, and analyze the masses of the resulting fragment ions. This fragmentation pattern provides structural information about the adduct. The neutral loss of the deoxyribose moiety (-116.0473 Da) is a characteristic feature for identifying nucleoside adducts.[21]

Conclusion

The primary molecular target of activated isoniazid is unequivocally the enoyl-ACP reductase InhA. The inhibition of this key enzyme in the mycolic acid biosynthesis pathway is the principal mechanism of isoniazid's potent antitubercular activity. While other potential targets such as KasA and DHFR have been investigated, the current body of evidence suggests they are not direct or primary targets of the activated drug. A thorough understanding of the molecular interactions between the INH-NAD adduct and InhA, facilitated by the experimental approaches outlined in this guide, is crucial for the development of novel antitubercular agents that can overcome isoniazid resistance. Future research should continue to explore the complexities of isoniazid's mechanism of action and the broader cellular response to its inhibitory effects.

References

- 1. Mycobacterium tuberculosis Dihydrofolate Reductase Is Not a Target Relevant to the Antitubercular Activity of Isoniazid - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cn.aminer.org [cn.aminer.org]

- 3. The isoniazid-NAD adduct is a slow, tight-binding inhibitor of InhA, the Mycobacterium tuberculosis enoyl reductase: adduct affinity and drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. In Vitro Inhibition of the Mycobacterium tuberculosis β-Ketoacyl-Acyl Carrier Protein Reductase MabA by Isoniazid - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Drug Susceptibility Testing of Mycobacterium tuberculosis Complex by Use of a High-Throughput, Reproducible, Absolute Concentration Method - PMC [pmc.ncbi.nlm.nih.gov]

- 6. elsevier.es [elsevier.es]

- 7. Direct inhibitors of InhA active against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pnas.org [pnas.org]

- 9. Probing mechanisms of resistance to the tuberculosis drug isoniazid: Conformational changes caused by inhibition of InhA, the enoyl reductase from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The isoniazid-NAD adduct is a slow, tight-binding inhibitor of InhA, the Mycobacterium tuberculosis enoyl reductase: Adduct affinity and drug resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Identification of katG Mutations Associated with High-Level Isoniazid Resistance in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Action mechanism of antitubercular isoniazid. Activation by Mycobacterium tuberculosis KatG, isolation, and characterization of inha inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Isoniazid-Induced Transient High-Level Resistance in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Isoniazid activation defects in recombinant Mycobacterium tuberculosis catalase-peroxidase (KatG) mutants evident in InhA inhibitor production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Methods for determining the antimicrobial susceptibility of mycobacteria | Enfermedades Infecciosas y Microbiología Clínica (English Edition) [elsevier.es]

- 16. A Slow, Tight Binding Inhibitor of InhA, the Enoyl-Acyl Carrier Protein Reductase from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Discovery of Mycobacterium tuberculosis InhA Inhibitors by Binding Sites Comparison and Ligands Prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Crystallographic studies on the binding of isonicotinyl-NAD adduct to wild-type and isoniazid resistant 2-trans-enoyl-ACP (CoA) reductase from Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 21. A Data-Independent Mass Spectrometry Approach for Screening and Identification of DNA Adducts - PMC [pmc.ncbi.nlm.nih.gov]

The Core Mechanism of Isoniazid: An In-depth Technical Guide to the Inhibition of Mycolic Acid Synthesis

For Researchers, Scientists, and Drug Development Professionals

Isoniazid (INH), a cornerstone in the treatment of tuberculosis for decades, exerts its potent bactericidal effect by targeting the biosynthesis of mycolic acids, the hallmark and essential component of the Mycobacterium tuberculosis cell wall. This guide provides a detailed examination of the molecular mechanisms underpinning INH's action, from its activation to the ultimate inhibition of the fatty acid synthase-II (FAS-II) system. It is intended to serve as a comprehensive resource, incorporating quantitative data, detailed experimental protocols, and visual representations of the key pathways involved.

The Activation Cascade: From Prodrug to Potent Inhibitor

Isoniazid is a prodrug, meaning it requires activation within the mycobacterial cell to become pharmacologically active.[1][2] This activation is a critical first step in its mechanism of action and is primarily mediated by the mycobacterial catalase-peroxidase enzyme, KatG.[1][2][3][4][5]

The activation process, initiated by KatG, involves the oxidation of INH. This generates a variety of reactive species, including an isonicotinoyl radical.[4] This radical intermediate then spontaneously reacts with the ubiquitous cofactor nicotinamide adenine dinucleotide (NAD+ or NADH) to form a covalent adduct, the INH-NAD complex.[2][5][6][7] It is this INH-NAD adduct, not INH itself, that is the true inhibitor of mycolic acid synthesis.[2][6][7] The formation of this adduct is central to the drug's efficacy, and mutations in the katG gene are a primary mechanism of INH resistance in clinical isolates of M. tuberculosis.[7]

The Target: InhA and the Mycolic Acid Biosynthesis Pathway

The primary target of the activated INH-NAD adduct is the enoyl-acyl carrier protein (ACP) reductase, known as InhA.[3][5][6][8][9][10] InhA is a crucial enzyme in the mycobacterial FAS-II system, which is responsible for the elongation of fatty acids that serve as precursors for mycolic acids.[9][10] Specifically, InhA catalyzes the NADH-dependent reduction of long-chain trans-2-enoyl-ACP.[5][10] The inhibition of InhA effectively halts the elongation of these fatty acid chains, thereby blocking the synthesis of mycolic acids.[7][8] This disruption of the cell wall integrity ultimately leads to bacterial cell death.

Quantitative Analysis of INH-Mediated Inhibition

The potency of the INH-NAD adduct as an inhibitor of InhA has been quantified through various biochemical assays. The INH-NAD adduct is characterized as a slow, tight-binding competitive inhibitor of InhA.[6][11] This means that the adduct binds to the enzyme in at least two steps: an initial rapid binding followed by a slower conversion to a more tightly bound complex.[6]

| Parameter | Value | Enzyme | Organism | Reference |

| Ki (overall) | 0.75 ± 0.08 nM | Wild-Type InhA | M. tuberculosis | [6] |

| K-1 (initial binding) | 16 ± 11 nM | Wild-Type InhA | M. tuberculosis | [6] |

| IC50 (INH) | 5.4 µM | Model Mycobacteria | M. smegmatis / M. vanbaalenii | [12] |

| IC50 (INH) | 54.6 nM | InhA Enzyme Assay | M. tuberculosis | [13] |

| IC50 (N34red derivative) | 48.5 µM | HepG2 cells (cytotoxicity) | Human | [14] |

Note: IC50 values can vary significantly depending on the assay conditions, including whether it is a whole-cell or cell-free enzymatic assay.

Experimental Protocols

In Vitro Activation of Isoniazid and Formation of the INH-NAD Adduct

This protocol describes the cell-free generation of the INH-NAD adduct, which is the active inhibitor of InhA.

Materials:

-

Purified M. tuberculosis KatG enzyme

-

Isoniazid (INH)

-

NADH

-

50 mM Phosphate buffer (pH 7.0-7.5)

-

(Optional) MnCl2

-

Microcon YM-10 filter unit (or similar for protein separation)

Procedure:

-

Prepare a reaction mixture in a 1 ml volume containing 50 mM phosphate buffer.

-

Add 1 mM NADH, 1 mM isoniazid, and 0.5 µM purified KatG enzyme.[3]

-

For enhanced activation, 5 µM MnCl2 can be included in the reaction mixture.[3]

-

Incubate the reaction mixture for 3 hours at room temperature under aerobic conditions.[3]

-

To separate the generated INH-NAD adduct from the KatG enzyme, pass the reaction mixture through a Microcon YM-10 filter unit, which has a molecular weight cutoff of 10,000 Da.[3] The filtrate will contain the INH-NAD adduct.

InhA Enzyme Inhibition Assay

This protocol outlines a steady-state kinetic assay to determine the inhibitory activity of compounds against InhA.

Materials:

-

Purified M. tuberculosis InhA enzyme

-

trans-2-Dodecenoyl-Coenzyme A (DD-CoA) or other suitable long-chain enoyl-ACP substrate

-

NADH

-

INH-NAD adduct (or other test inhibitors)

-

Reaction buffer (e.g., 30 mM PIPES, 150 mM NaCl, pH 6.8)

-

Spectrophotometer capable of monitoring NADH oxidation at 340 nm

-

(Optional for low enzyme concentrations) Glycerol and Bovine Serum Albumin (BSA)

Procedure:

-

Prepare a reaction mixture in a cuvette containing the reaction buffer, 250 µM NADH, and 25 µM DD-CoA.[15]

-

Add varying concentrations of the INH-NAD adduct or the test inhibitor to different reaction mixtures. A control reaction with no inhibitor should also be prepared.

-

To stabilize the enzyme at low concentrations (e.g., 10 nM), add glycerol (8% v/v) and BSA (0.1 mg/ml) to the reaction buffer.[15]

-

Initiate the reaction by adding a fixed concentration of InhA (e.g., 100 nM) to the cuvette.[15]

-

Immediately monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH.

-

Calculate the initial velocity of the reaction for each inhibitor concentration.

-

The percentage of inhibition can be calculated relative to the control reaction. The IC50 value, the concentration of inhibitor that causes 50% inhibition of enzyme activity, can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[16]

Analysis of Mycolic Acids from M. tuberculosis

This protocol provides a general workflow for the extraction and analysis of mycolic acids, which can be used to assess the in-cell efficacy of INH.

Materials:

-

M. tuberculosis culture treated with INH (and an untreated control)

-

Reagents for cell lysis (e.g., bead beating, sonication)

-

Organic solvents for extraction (e.g., chloroform, methanol)

-

Reagents for saponification and esterification

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., reverse-phase) and detector (UV or fluorescence).[17][18][19][20]

Procedure:

-

Cell Lysis and Extraction: Harvest the mycobacterial cells by centrifugation. Lyse the cells using mechanical methods like bead beating or sonication to release the cell wall components.[21]

-

Extraction of Mycolic Acids: Extract the total lipids, including mycolic acids, from the lysed cells using a mixture of organic solvents.

-

Saponification and Derivatization: Saponify the extracted lipids to release the mycolic acids from their bound forms. The free mycolic acids are then derivatized, often by esterification, to make them suitable for chromatographic analysis. This can involve creating p-bromophenacyl or fluorescent derivatives for enhanced detection.[20]

-

HPLC Analysis: Analyze the derivatized mycolic acid methyl esters (MAMEs) by HPLC.[17][18] The separation of different mycolic acid species is typically achieved using a reverse-phase column with a gradient elution.[18]

-

Quantification: The quantity of mycolic acids in the INH-treated sample is compared to the untreated control. A significant reduction in the mycolic acid peaks in the treated sample indicates inhibition of their synthesis.[19][20]

Conclusion and Future Directions

The inhibition of mycolic acid synthesis via the KatG-dependent activation of isoniazid and subsequent targeting of InhA is a well-established and clinically vital mechanism. This guide has provided a detailed overview of this process, supported by quantitative data, experimental methodologies, and pathway visualizations. Understanding these core principles is essential for researchers and scientists working on novel anti-tubercular agents and for drug development professionals seeking to overcome the challenge of INH resistance. Future research will likely focus on developing direct InhA inhibitors that do not require KatG activation, thereby circumventing the most common resistance mechanism, and on further elucidating the complex protein-protein interactions within the FAS-II system to identify new therapeutic targets.

References

- 1. journals.asm.org [journals.asm.org]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Isoniazid Activation Defects in Recombinant Mycobacterium tuberculosis Catalase-Peroxidase (KatG) Mutants Evident in InhA Inhibitor Production - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Nitric Oxide Generated from Isoniazid Activation by KatG: Source of Nitric Oxide and Activity against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibition of the Mycobacterium tuberculosis enoyl acyl carrier protein reductase InhA by arylamides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The isoniazid-NAD adduct is a slow, tight-binding inhibitor of InhA, the Mycobacterium tuberculosis enoyl reductase: Adduct affinity and drug resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. What are Mycolic acid synthase inhibitors and how do they work? [synapse.patsnap.com]

- 9. einstein.elsevierpure.com [einstein.elsevierpure.com]

- 10. uniprot.org [uniprot.org]

- 11. pnas.org [pnas.org]

- 12. Identification of compounds with potential antibacterial activity against Mycobacterium through structure-based drug screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. In vitro Evaluation of Isoniazid Derivatives as Potential Agents Against Drug-Resistant Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. A Slow, Tight Binding Inhibitor of InhA, the Enoyl-Acyl Carrier Protein Reductase from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. superchemistryclasses.com [superchemistryclasses.com]

- 17. Isolation and analysis of Mycobacterium tuberculosis mycolic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. journals.asm.org [journals.asm.org]

- 19. Rapid, Standardized Method for Determination of Mycobacterium tuberculosis Drug Susceptibility by Use of Mycolic Acid Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Mycolic Acid Index Susceptibility Method for Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Mycolic Acids Analysis Service - Creative Proteomics [creative-proteomics.com]

The Inefficacy of Isoniazid Against Non-Tuberculous Mycobacteria: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isoniazid (INH), a cornerstone in the treatment of tuberculosis, exhibits a marked lack of efficacy against the vast majority of non-tuberculous mycobacteria (NTM). This in-depth technical guide elucidates the molecular underpinnings of this intrinsic resistance, focusing on the enzymatic activation of INH, genetic variations in its targets, and the role of efflux mechanisms. Quantitative data on the minimum inhibitory concentrations (MICs) of INH against various NTM species are presented, alongside detailed experimental protocols for susceptibility testing. Furthermore, signaling pathways and experimental workflows are visualized to provide a comprehensive understanding of the complex interplay of factors governing the interaction between INH and NTM.

Introduction

Non-tuberculous mycobacteria are a diverse group of environmental organisms that can cause a wide range of opportunistic infections in humans, particularly affecting the pulmonary and integumentary systems. Unlike Mycobacterium tuberculosis complex (MTBC), for which INH is a potent bactericidal agent, most NTM species are clinically resistant to INH. Understanding the basis of this resistance is crucial for the development of novel therapeutic strategies against NTM infections. This guide provides a detailed examination of the effect of INH on NTM, with a focus on the molecular mechanisms of resistance and the methodologies used to assess its activity.

Mechanism of Action of Isoniazid

Isoniazid is a prodrug that requires activation by a mycobacterial catalase-peroxidase enzyme, KatG.[1][2][3] Once activated, INH is converted into an isonicotinoyl acyl radical.[2] This radical then spontaneously couples with NAD+ to form an INH-NAD adduct.[2] The primary target of this adduct is the enoyl-[acyl-carrier-protein] reductase, InhA, an essential enzyme in the fatty acid synthase II (FAS-II) system responsible for the synthesis of mycolic acids.[1][2] Mycolic acids are crucial components of the unique and robust mycobacterial cell wall. Inhibition of InhA disrupts mycolic acid synthesis, leading to a loss of cell wall integrity and ultimately, cell death in susceptible mycobacteria.[1][2]

Intrinsic Resistance of NTM to Isoniazid

The primary reason for the profound intrinsic resistance of NTM to INH lies in the inefficiency of their KatG enzymes to activate the prodrug.[1][4] Studies have shown that the KatG proteins of NTM, such as M. marinum and M. avium subsp. paratuberculosis, have a significantly lower affinity for INH and a substantially reduced enzymatic capacity to convert it into its active radical form compared to the KatG of M. tuberculosis.[1][4] This inefficient activation prevents the formation of the inhibitory INH-NAD adduct in sufficient quantities to neutralize InhA.

Beyond the pivotal role of KatG, other mechanisms contribute to the high level of INH resistance observed in NTM:

-

Efflux Pumps: NTM possess a variety of efflux pumps that can actively extrude INH from the cell, preventing it from reaching its target. These pumps are transmembrane proteins that recognize and expel a broad range of substrates, including antibiotics. The presence and activity of these pumps can significantly increase the MIC of INH.

-

Mutations in inhA: While less common as a primary resistance mechanism in NTM compared to the inefficiency of KatG, mutations in the inhA gene or its promoter region can also confer resistance. These mutations can lead to overexpression of InhA or alter the enzyme's structure, reducing its affinity for the INH-NAD adduct.[5]

Quantitative Data: Isoniazid MICs for NTM

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. For sensitive strains of M. tuberculosis, the MIC of INH is typically around 0.02 µg/mL.[6] In stark contrast, the MICs of INH for most NTM species are significantly higher, often exceeding clinically achievable concentrations. The following table summarizes representative INH MIC values for various clinically relevant NTM species.

| NTM Species | Isoniazid MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) |

| Mycobacterium avium complex | 2 - >64 | 32 | >64 |

| Mycobacterium kansasii | 0.5 - 32 | 4 | >8 |

| Mycobacterium abscessus | >64 | >64 | >64 |

| Mycobacterium fortuitum | 50 - 100 | >64 | >64 |

| Mycobacterium chelonae | >64 | >64 | >64 |

Note: MIC values can vary depending on the specific strain and the testing methodology used.

Experimental Protocols

Broth Microdilution for INH Susceptibility Testing of NTM

The Clinical and Laboratory Standards Institute (CLSI) recommends the broth microdilution method as the standard for antimicrobial susceptibility testing of NTM.[7][8]

5.1.1. Materials

-

96-well microtiter plates

-

Cation-adjusted Mueller-Hinton broth (CAMHB), supplemented with 5% oleic acid-albumin-dextrose-catalase (OADC) for fastidious species

-

Isoniazid stock solution

-

NTM isolate cultured on appropriate solid or liquid medium

-

Sterile deionized water or saline

-

Nephelometer or spectrophotometer

-

0.5 McFarland standard

-

Quality control strains (e.g., Mycobacterium peregrinum ATCC 700686)

5.1.2. Procedure

-

Preparation of Isoniazid Dilutions:

-

Prepare a 2x working stock of the highest desired INH concentration in CAMHB.

-

Dispense 100 µL of CAMHB into all wells of a 96-well microtiter plate.

-

Add 100 µL of the 2x INH working stock to the first column of wells.

-

Perform serial twofold dilutions by transferring 100 µL from the first column to the second, and so on, across the plate. Discard 100 µL from the last column of diluted INH.

-

-

Inoculum Preparation:

-

Harvest colonies of the NTM isolate from a solid medium or a fresh liquid culture.

-

Homogenize the colonies in sterile water or saline, allowing large clumps to settle.

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-5 x 10^7 CFU/mL.

-

Dilute the standardized suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the microtiter plate wells.

-

-

Inoculation:

-

Add 100 µL of the diluted bacterial suspension to each well of the microtiter plate containing the INH dilutions. This will bring the final volume in each well to 200 µL and dilute the INH to its final 1x concentration.

-

Include a growth control well (no INH) and a sterility control well (no bacteria).

-

-

Incubation:

-

Seal the plate to prevent evaporation.

-

Incubate the plate at the optimal temperature for the specific NTM species (typically 30°C for rapidly growing mycobacteria and 35-37°C for slowly growing mycobacteria).

-

Incubate for 3-5 days for rapidly growing mycobacteria and 7-14 days for slowly growing mycobacteria, or until sufficient growth is observed in the growth control well.

-

-

Reading and Interpretation:

-

The MIC is determined as the lowest concentration of INH that completely inhibits visible growth.

-

The results should be compared to the growth in the control wells.

-

The MIC for the quality control strain should fall within the expected range.

-

Visualizations

Signaling Pathways

Caption: Mechanisms of INH action and NTM resistance.

Experimental Workflow

Caption: Workflow for broth microdilution MIC testing.

Conclusion

The intrinsic resistance of non-tuberculous mycobacteria to isoniazid is a multifactorial phenomenon, primarily driven by the inefficient activation of the prodrug by NTM-specific KatG enzymes. This is often compounded by the presence of active efflux pumps and, in some cases, mutations in the drug's target, InhA. The high MIC values of INH against a broad range of NTM species underscore its limited clinical utility for treating these infections. Standardized susceptibility testing, such as the broth microdilution method, is essential for guiding appropriate therapeutic choices. Future research should focus on developing novel agents that can overcome these resistance mechanisms, potentially by targeting different pathways or by inhibiting the resistance mechanisms themselves.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. In Vitro and In Vivo Efficacy of NITD-916 against Mycobacterium fortuitum - PMC [pmc.ncbi.nlm.nih.gov]

- 4. journals.asm.org [journals.asm.org]

- 5. Antimicrobial susceptibility of Mycobacterium avium complex mycobacteria isolated from patients in Ural Federal District of the Russian Federation | CMAC [cmac-journal.ru]

- 6. Differential Sensitivity of Mycobacteria to Isoniazid Is Related to Differences in KatG-Mediated Enzymatic Activation of the Drug - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Susceptibility Testing of Mycobacteria, Nocardiae, and Other Aerobic Actinomycetes - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. journals.asm.org [journals.asm.org]

An In-depth Technical Guide to the Structural Analysis of the Isoniazid-InhA Complex

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive examination of the structural and molecular interactions between the antitubercular drug isoniazid (INH) and its primary target, the Mycobacterium tuberculosis enoyl-acyl carrier protein reductase (InhA). Understanding the intricacies of this complex is paramount for the development of novel therapeutics to combat drug-resistant tuberculosis.

Introduction: The INH-InhA Axis in Tuberculosis Treatment

Isoniazid has been a cornerstone of tuberculosis therapy for decades.[1][2] It is a prodrug that, upon activation, effectively inhibits the synthesis of mycolic acids, which are essential and unique lipid components of the mycobacterial cell wall.[1][2][3][4] The primary target of activated isoniazid is InhA, an NADH-dependent enzyme that catalyzes a critical reduction step in the fatty acid synthase-II (FAS-II) pathway, responsible for elongating fatty acid precursors of mycolic acids.[1][4][5][6] The emergence of INH-resistant M. tuberculosis strains, often through mutations affecting this pathway, necessitates a deep, structurally-informed approach to designing next-generation inhibitors.[2][7][8]

Mechanism of Action: From Prodrug to Potent Inhibitor

The inhibitory action of isoniazid is not direct but involves a multi-step activation and targeting process. This pathway underscores the complexity of its mechanism and reveals multiple avenues for the development of resistance.

-

Prodrug Activation : Isoniazid is activated by the mycobacterial catalase-peroxidase enzyme, KatG.[1][2][3][8] This activation process, which can be mimicked by oxidants like manganese(III)-pyrophosphate, converts INH into a highly reactive isonicotinic acyl radical.[9][10]

-

Adduct Formation : The isonicotinoyl radical spontaneously reacts with the cellular nicotinamide adenine dinucleotide cofactor (NAD+) to form a covalent INH-NAD adduct.[3][7][9] This adduct is the true active inhibitor of InhA.[11][12][13]

-

InhA Inhibition : The INH-NAD adduct binds tightly to the active site of InhA, blocking the binding of the natural enoyl-AcpM substrate and preventing the mycolic acid biosynthesis pathway from proceeding.[3] This leads to the disruption of the mycobacterial cell wall and ultimately, cell death.[3][7]

Structural Analysis of the INH-InhA Complex

X-ray crystallography has been instrumental in elucidating the atomic-level details of the InhA enzyme and its interaction with the INH-NAD adduct.[14][15]

-

InhA Structure : The InhA enzyme is a homotetramer, with each monomer adopting a Rossmann fold that creates the binding site for the NADH cofactor.[16] A key feature is the substrate-binding loop (residues 196-219), which is highly flexible and plays a crucial role in substrate recognition and inhibitor binding.[15][16] This loop creates a deep hydrophobic pocket capable of accommodating the long fatty acyl chains of its substrates.[15][16]

-

INH-NAD Adduct Binding : The crystal structure of the InhA in complex with the INH-NAD adduct reveals that the adduct occupies the NADH binding site.[14] The binding is characterized by:

-

Hydrogen Bonding : Critical hydrogen bonds form between the inhibitor and residues within the active site, such as Tyr158, which is essential for catalysis.[6][13]

-

Hydrophobic Interactions : The isonicotinoyl moiety of the adduct and the fatty acyl portion of natural substrates are engulfed by hydrophobic residues, including Phe149, Met199, and others lining the binding pocket.[15][16]

-

π-Stacking : The aromatic pyridone ring of the INH-NAD adduct engages in π-stacking interactions with the pyridine ring of the cofactor.[17]

-

-

Conformational Changes : The binding of the INH-NAD adduct is a slow, tight-binding process that induces a significant conformational change in InhA.[11][12][18] Specifically, the flexible substrate-binding loop becomes ordered, closing over the active site.[19] This loop ordering contributes to the high affinity and long residence time of the inhibitor, effectively trapping it within the enzyme.[19]

Quantitative Data on INH-InhA Interaction

The interaction between the INH-NAD adduct and InhA has been quantified through various biochemical and biophysical assays. The data highlights the potency of the inhibition and the impact of resistance-conferring mutations.

Table 1: Binding Affinity and Inhibition Constants of INH-NAD Adduct for InhA

| Enzyme Variant | Parameter | Value | Reference(s) |

|---|---|---|---|

| Wild-Type (WT) InhA | Ki (overall dissociation constant) | 0.75 ± 0.08 nM | [11][18] |

| WT InhA | K-1 (initial binding) | 16 ± 11 nM | [11][18] |

| WT InhA | k2 (conversion to final complex) | 0.13 ± 0.01 min-1 | [11][18] |

| I21V Mutant | Ki | Similar to WT | [11] |

| I47T Mutant | Ki | Similar to WT | [11] |

| S94A Mutant | Ki | Similar to WT |[11] |

Table 2: Crystallographic Data for Select InhA Structures

| PDB Code | Description | Resolution (Å) | R-Value Work | R-Value Free | Reference(s) |

|---|---|---|---|---|---|

| 1ZID | InhA in complex with INH-NAD adduct | 2.70 | N/A | N/A | [20] |

| 5VRL | InhA in complex with AN12855 inhibitor | 2.65 | 0.172 | 0.198 | [21] |

| 6R9W | InhA in complex with AP-124 inhibitor | 1.75 | 0.187 | 0.227 | [22] |

| 2B37 | InhA in complex with 5-octyl-2-phenoxyphenol | 2.1 | N/A | N/A |[19] |

Table 3: Effect of Mutations on NADH Affinity in InhA

| InhA Mutation | Fold Increase in Kd for NADH (vs. WT) | Reference(s) |

|---|---|---|

| I21V | 23-fold | [11] |

| S94A | 60-fold | [11] |

| I47T | 141-fold |[11] |

Experimental Protocols

The structural and functional characterization of the INH-InhA complex relies on a combination of biophysical, biochemical, and computational techniques.

-

Protein Expression and Purification : The inhA gene is cloned into an expression vector and transformed into a suitable host (e.g., E. coli). The protein is overexpressed and then purified to homogeneity using chromatographic techniques such as affinity chromatography followed by size-exclusion chromatography.

-

Complex Formation : The purified apo-InhA is incubated with a molar excess of the NADH cofactor and the pre-formed INH-NAD adduct (or another direct inhibitor) to ensure complete complex formation.[14]

-

Crystallization : The protein-ligand complex is subjected to crystallization screening using sparse matrix screens.[23] Techniques like hanging drop or sitting drop vapor diffusion are employed, where the protein solution is mixed with a precipitant solution and allowed to equilibrate, promoting crystal growth.[23]

-

Data Collection and Structure Solution : Crystals are cryo-cooled and exposed to an X-ray beam. The resulting diffraction pattern is recorded. The structure is then solved using molecular replacement (if a homologous structure exists) and refined to yield an atomic model of the complex.[14]

-

Assay Components : The reaction mixture is prepared in a suitable buffer (e.g., PIPES, pH 6.8) and contains the InhA enzyme, the NADH cofactor (e.g., 250 µM), and a synthetic substrate like trans-2-dodecenoyl-CoA (DD-CoA) (e.g., 25 µM).[19]

-

Inhibitor Preparation : The inhibitor (e.g., INH-NAD adduct or a direct inhibitor like triclosan) is prepared as a stock solution in a solvent like DMSO and serially diluted to various concentrations.[24]

-

Reaction Initiation and Monitoring : The reaction is initiated by adding InhA to the mixture of substrate, cofactor, and inhibitor. The rate of the reaction is monitored by the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH to NAD+.

-

Data Analysis : The initial reaction velocities at different inhibitor concentrations are measured. For determining IC50 values, the data are fitted to a dose-response curve.[19] For slow, tight-binding inhibitors, progress curves are analyzed over time to determine kinetic parameters like Ki and residence time.[18][19]

-

System Preparation : An X-ray crystal structure of the InhA-ligand complex (e.g., from the PDB) serves as the starting point.[25] The structure is prepared by adding missing atoms, assigning bond orders, and performing an initial energy minimization to relax any steric clashes.[25]

-

Solvation and Ionization : The complex is placed in a periodic box of water molecules to simulate an aqueous environment. Ions are added to neutralize the system and mimic physiological salt concentrations.

-

Simulation : The system is subjected to a simulation run where Newton's equations of motion are solved for all atoms over a defined period (e.g., 100 ns).[6] This generates a trajectory of atomic positions and velocities over time.

-

Analysis : The trajectory is analyzed to assess the stability of the complex, identify key interactions (like hydrogen bonds), and calculate properties such as binding free energy using methods like MM-PBSA/MM-GBSA.[6][26] This provides insights into the dynamics of the interaction and the energetic contributions of specific residues.[26]

Structural Basis of Isoniazid Resistance

Resistance to INH can arise from several mechanisms, many of which can be understood from a structural perspective.

-

Impaired Activation (katG mutations) : The most common mechanism of high-level INH resistance involves mutations in the katG gene.[1][7][8][27] These mutations result in a KatG enzyme with reduced or no ability to activate the INH prodrug, meaning the inhibitory INH-NAD adduct is never formed.[8]

-

Target Modification (inhA mutations) : Low-level resistance to INH and cross-resistance to ethionamide can be caused by mutations in or near the inhA gene.[7][27]

-

Promoter Mutations : Mutations in the promoter region of inhA can lead to its overexpression, increasing the cellular concentration of the InhA enzyme.[7] This titrates the available INH-NAD adduct, requiring higher drug concentrations for effective inhibition.

-

Active Site Mutations : Mutations within the InhA coding sequence (e.g., I21V, S94A, I47T) often occur in the NADH binding pocket.[7][11] These mutations do not significantly decrease the affinity for the final INH-NAD adduct itself.[11] Instead, they drastically reduce the enzyme's affinity for NADH.[5][11] Since NADH must be bound for the adduct to form and inhibit effectively, a lower affinity for NADH leads to reduced occupancy of the enzyme by the cofactor, thereby conferring resistance.[5][11]

-

Conclusion and Future Directions

The detailed structural and quantitative understanding of the INH-InhA complex provides a solid foundation for rational drug design. It has illuminated the precise mechanism of a highly effective antibiotic while simultaneously explaining the molecular basis of resistance. Key takeaways include the slow, tight-binding nature of the INH-NAD adduct and the critical role of conformational changes in the enzyme upon inhibition. The knowledge that clinical resistance mutations often work by reducing NADH affinity rather than direct inhibitor affinity opens new avenues for drug development. Future efforts should focus on designing direct InhA inhibitors that do not require KatG activation and that are effective against these resistant mutants. The development of inhibitors that bind independently of the NADH cofactor or that can overcome the reduced NADH affinity in mutant enzymes represents a promising strategy to combat drug-resistant tuberculosis.

References

- 1. researchwithrutgers.com [researchwithrutgers.com]

- 2. Isoniazid - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Isoniazid - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. mdpi.com [mdpi.com]

- 7. Resistance to Isoniazid and Ethionamide in Mycobacterium tuberculosis: Genes, Mutations, and Causalities - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Mechanisms of isoniazid resistance in Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. New Insight into the Mechanism of Action of and Resistance to Isoniazid: Interaction of Mycobacterium tuberculosis enoyl-ACP Reductase with INH-NADP - PMC [pmc.ncbi.nlm.nih.gov]

- 10. [The mechanism of action of isoniazid. A chemical model of activation] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pnas.org [pnas.org]

- 12. The isoniazid-NAD adduct is a slow, tight-binding inhibitor of InhA, the Mycobacterium tuberculosis enoyl reductase: adduct affinity and drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Elucidating Drug-Enzyme Interactions and Their Structural Basis for Improving the Affinity and Potency of Isoniazid and Its Derivatives Based on Computer Modeling Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Crystal structure of the enoyl-ACP reductase of Mycobacterium tuberculosis (InhA) in the apo-form and in complex with the active metabolite of isoniazid pre-formed by a biomimetic approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. einstein.elsevierpure.com [einstein.elsevierpure.com]

- 16. proteopedia.org [proteopedia.org]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. A Slow, Tight Binding Inhibitor of InhA, the Enoyl-Acyl Carrier Protein Reductase from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 20. tandfonline.com [tandfonline.com]

- 21. rcsb.org [rcsb.org]

- 22. rcsb.org [rcsb.org]

- 23. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Inhibition of the Mycobacterium tuberculosis enoyl acyl carrier protein reductase InhA by arylamides - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Molecular Dynamics Assisted Mechanistic Study of Isoniazid-Resistance against Mycobacterium tuberculosis InhA - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Molecular Dynamics Assisted Mechanistic Study of Isoniazid-Resistance against Mycobacterium tuberculosis InhA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Detection of katG and inhA mutations to guide isoniazid and ethionamide use for drug-resistant tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Early-Stage Research on Isoniazid Derivatives

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the core principles, experimental methodologies, and data interpretation central to the early-stage research and development of Isoniazid (INH) derivatives as potential antitubercular agents.

Introduction: The Rationale for Isoniazid Derivatization

Isoniazid (isonicotinic acid hydrazide, INH) has been a cornerstone of first-line tuberculosis (TB) treatment for decades.[1][2] It functions as a prodrug, highly effective against actively replicating Mycobacterium tuberculosis (Mtb).[3][4] However, its clinical efficacy is increasingly threatened by the emergence of drug-resistant Mtb strains.[1][5] Resistance often arises from mutations in the katG gene, which encodes the catalase-peroxidase enzyme required to activate INH, or in the inhA gene, the primary target of activated INH.[1][2]

Furthermore, INH metabolism in humans can lead to significant adverse effects, including hepatotoxicity and peripheral neuropathy.[6][7] These limitations have spurred extensive research into the development of INH derivatives. The primary goals of this research are to:

-

Overcome existing resistance mechanisms.

-

Enhance activity against both drug-sensitive and drug-resistant Mtb strains.

-

Improve the safety profile by reducing toxicity.

-

Enhance pharmacokinetic properties such as membrane permeability and bioavailability.[8]

Chemical modification of the INH scaffold, particularly at the terminal -NH2 group of the hydrazide moiety, is a key strategy to achieve these goals.[1][6] Common derivatives include hydrazones, which are formed by reacting INH with various aldehydes and ketones.[1][9]

Mechanism of Action: The Isoniazid Pathway

Understanding the mechanism of action of the parent drug is critical for designing effective derivatives. Isoniazid is a prodrug that requires activation within the mycobacterium.[3][10]

-

Uptake and Activation: INH passively diffuses into the Mtb cell.[6][7] Inside the bacterium, it is activated by the catalase-peroxidase enzyme, KatG.[10][11]

-

Radical Formation: KatG catalyzes the conversion of INH into several reactive species, most notably the isonicotinoyl radical.[6][7]

-

Adduct Formation: This highly reactive radical spontaneously couples with the cofactor nicotinamide adenine dinucleotide (NAD+) to form an isonicotinoyl-NAD adduct.[6][10]

-

Target Inhibition: The INH-NAD adduct is a potent inhibitor of the NADH-dependent enoyl-acyl carrier protein (ACP) reductase, known as InhA.[3][11]

-

Mycolic Acid Synthesis Blockade: InhA is a crucial enzyme in the fatty acid synthase-II (FAS-II) system, which is responsible for the biosynthesis of mycolic acids.[1][10] Mycolic acids are unique, long-chain fatty acids that are essential components of the robust and impermeable mycobacterial cell wall.[11]

-

Bactericidal Effect: By inhibiting InhA, the INH-NAD adduct blocks mycolic acid synthesis, leading to a loss of cell wall integrity and ultimately, bacterial cell death.[3][10]

Caption: Mechanism of action pathway for Isoniazid (INH).

Data on Isoniazid Derivatives: Activity and Toxicity

The evaluation of novel INH derivatives involves quantifying their antitubercular potency and their toxicity to host cells. This is typically expressed as the Minimum Inhibitory Concentration (MIC) and the 50% inhibitory concentration (IC50) or 50% lethal dose (LD50), respectively.

Table 1: Antitubercular Activity (MIC) of Selected Isoniazid Derivatives

This table summarizes the MIC values for various INH derivatives against the drug-sensitive Mtb H37Rv strain and INH-resistant strains. Lower MIC values indicate higher potency.

| Compound ID | Derivative Class | Mtb H37Rv MIC (µM) | INH-Resistant (inhA mutant) MIC (µM) | INH-Resistant (katG mutant) MIC (µM) | Reference |

| INH | Parent Drug | 0.31 | > 6.25 | 6.25 | [2] |

| SIH1 | Hydrazone-Sulfonate Ester | 0.31 | 1.56 | 12.5 | [2] |

| SIH4 | Hydrazone-Sulfonate Ester | 0.31 | 1.56 | 6.25 | [2] |

| SIH12 | Hydrazone-Sulfonate Ester | 0.31 | NT | NT | [2] |

| SIH13 | Hydrazone-Sulfonate Ester | 0.31 | NT | NT | [2] |

| IP11 | Hydrazone-Piperazine | 0.39 | - | - | [1] |

| Compound 7 | Hydrazone-Isatin | 0.017 mM (17 µM) | - | - | [12][13] |

| IBP19 | Hydrazone-Pyridazinone | 1.562 µg/mL | - | - | [14][15] |

| IBP21 | Hydrazone-Pyridazinone | 1.562 µg/mL | - | - | [14][15] |

| IBP22 | Hydrazone-Pyridazinone | 1.562 µg/mL | - | - | [14][15] |

| IBP29 | Hydrazone-Pyridazinone | 1.562 µg/mL | - | - | [14][15] |

| Compound 1 | Hydrazone | - | 0.14 | - | [4] |

| NT: Not Tested. Note: Direct comparison between studies can be challenging due to variations in experimental conditions. µg/mL to µM conversion requires molecular weight. |

Table 2: Cytotoxicity and Acute Toxicity of Selected Isoniazid Derivatives

This table presents the in vitro cytotoxicity (IC50) against various cell lines and in vivo acute toxicity (LD50) for INH and its derivatives. Higher IC50 and LD50 values indicate lower toxicity and a better safety profile.

| Compound ID | Cell Line | Cytotoxicity IC50 (µM) | Acute Toxicity LD50 (mg/Kg) | Reference |

| INH | - | >200 | 100 | [8][16] |

| SN-07 | HCT-15 | 78.85 | - | [16][17] |

| SN-07 | COLO-205 | 81.3 | - | [16][17] |

| SN-08 | - | - | 1000 | [16] |

| SN-09 | - | - | >1000 | [16] |

| SN-10 | - | - | >1000 | [16] |

| SN-11 | - | - | >1000 | [16] |

| SN-14 | - | - | 1000 | [16] |

| ITHB4 | MCF-7 (48h) | 97.55 µg/mL | - | [18] |

| IBP19, 21, 22, 29 | HCL & VCL | CC50 > 300 µg/mL | - | [14][15] |

| Various Hydrazones | HepG2 | >25 | - | [19] |

| HCT-15, COLO-205: Human colorectal adenocarcinoma cells. MCF-7: Human breast cancer cells. HCL, VCL, HepG2: Human liver cell lines. |

Experimental Protocols

Detailed and standardized protocols are essential for reproducible and comparable results in drug discovery.

Caption: General experimental workflow for INH derivative research.

General Protocol for Synthesis of Isoniazid-Hydrazone Derivatives

This protocol describes a common method for synthesizing INH-hydrazones (Schiff bases) through the condensation of isoniazid with an aldehyde or ketone.[1][4]

-

Reactant Preparation: Dissolve isoniazid (1 equivalent) and the desired aldehyde/ketone (1 equivalent) in a suitable solvent, such as ethanol or a water-ethanol mixture.[4]

-

Reaction: Add a catalytic amount of an acid (e.g., glacial acetic acid) to the mixture.

-

Reflux: Heat the reaction mixture to reflux for a period ranging from 20 minutes to several hours.[4][14] Monitor the reaction progress using thin-layer chromatography (TLC).

-

Precipitation and Isolation: Upon completion, cool the reaction mixture to room temperature or in an ice bath to allow the product to precipitate.

-

Filtration and Washing: Collect the solid product by vacuum filtration. Wash the precipitate sequentially with cold water and cold ethanol to remove unreacted starting materials and impurities.[4]

-

Drying: Dry the purified product under vacuum.

-

Characterization: Confirm the structure and purity of the final compound using spectroscopic methods such as Fourier-Transform Infrared Spectroscopy (FTIR), Nuclear Magnetic Resonance (NMR), and High-Resolution Mass Spectrometry (HRMS).[1][12]

Protocol for Antitubercular Susceptibility Testing (Microplate Alamar Blue Assay - MABA)

The MABA is a widely used colorimetric method to determine the MIC of compounds against Mtb.[1][20] It relies on the reduction of the blue, non-fluorescent indicator dye (resazurin) to the pink, fluorescent resorufin by metabolically active cells.

-

Plate Preparation: In a sterile 96-well microtiter plate, add 100 µL of Middlebrook 7H9 broth to all wells.

-

Compound Dilution: Add 100 µL of the test compound solution (dissolved in a suitable solvent like DMSO) to the first well of a row. Perform a two-fold serial dilution across the plate, leaving control wells without any compound.

-

Inoculum Preparation: Prepare an inoculum of M. tuberculosis H37Rv (or a resistant strain) and adjust its turbidity to match a McFarland standard of 1.0. Dilute this suspension 1:20 in 7H9 broth.

-

Inoculation: Add 100 µL of the diluted bacterial inoculum to each well, except for sterility control wells.[4]

-

Incubation: Seal the plate and incubate at 37°C for 5-7 days.[4]

-

Dye Addition: After incubation, add 20 µL of Alamar Blue reagent and 12.5 µL of 20% Tween 80 to each well.

-

Second Incubation: Re-incubate the plate for 24 hours.

-

MIC Determination: Observe the color change. The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink.[4]

Protocol for In Vitro Cytotoxicity (MTT Assay)